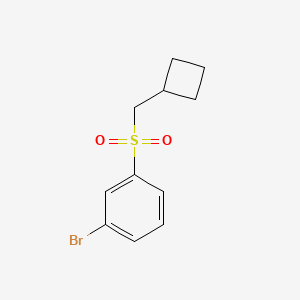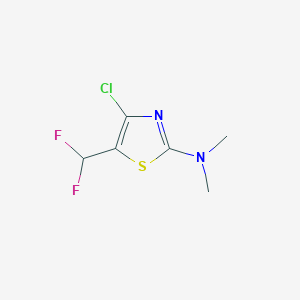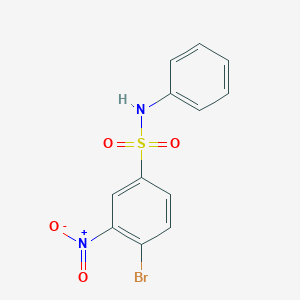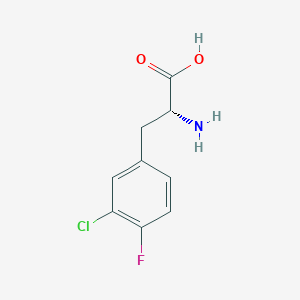![molecular formula C16H19ClN2O2 B12071297 2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine CAS No. 1980007-87-1](/img/structure/B12071297.png)
2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position, three methyl groups at the 1 and 7 positions, and an oxime functional group attached to a pyridine ring substituted with a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ketone Group: Oxidation of the bicyclic intermediate to introduce the ketone functionality at the 2-position.
Attachment of the Oxime Group: Conversion of the ketone to an oxime using hydroxylamine hydrochloride under acidic conditions.
Coupling with Pyridine Derivative: The oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Camphor: Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-.
Bornanone: Another bicyclic ketone with similar structural features.
Isobornyl Acetate: A related compound with an acetate ester group.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is unique due to the presence of the oxime and pyridinecarbonyl functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
1980007-87-1 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC 名称 |
[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H19ClN2O2/c1-15(2)10-6-7-16(15,3)12(9-10)19-21-14(20)11-5-4-8-18-13(11)17/h4-5,8,10H,6-7,9H2,1-3H3/b19-12+ |
InChI 键 |
LEHSMHHXKJBPFH-XDHOZWIPSA-N |
手性 SMILES |
CC1(C2CCC1(/C(=N/OC(=O)C3=C(N=CC=C3)Cl)/C2)C)C |
规范 SMILES |
CC1(C2CCC1(C(=NOC(=O)C3=C(N=CC=C3)Cl)C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

